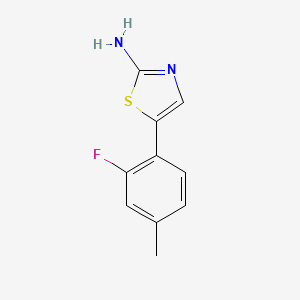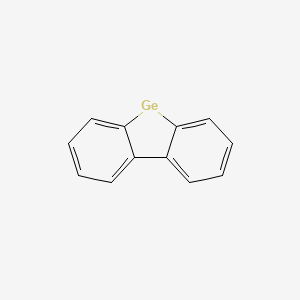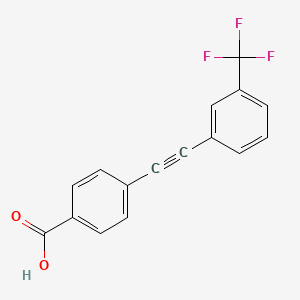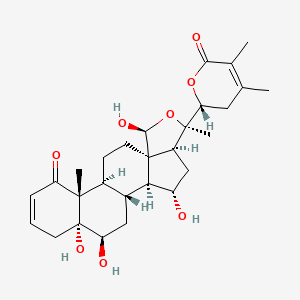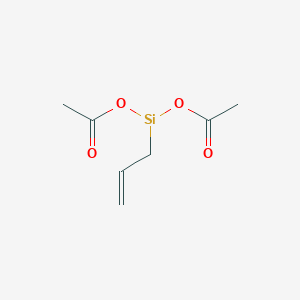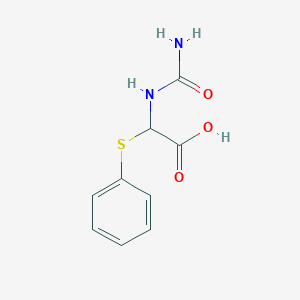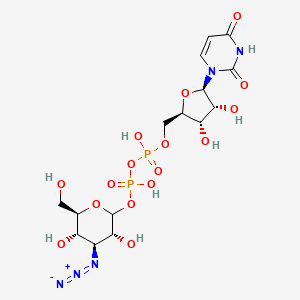
UDP-4-Azido-4-deoxy-D-glucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-4-Azido-4-deoxy-D-glucose is a modified sugar nucleotide that plays a significant role in glycobiology. It is a derivative of uridine diphosphate glucose, where the hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group. This modification allows it to be used as a metabolic chemical reporter for studying glycosylation processes and glycan structures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of UDP-4-Azido-4-deoxy-D-glucose typically involves the following steps:
Starting Material: The process begins with uridine diphosphate glucose.
Azidation: The hydroxyl group at the fourth position of the glucose moiety is replaced by an azido group using azidation reagents under controlled conditions.
Purification: The product is then purified using high-performance liquid chromatography to achieve a purity of at least 90%.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes ensuring high yield and purity through efficient reaction conditions and purification techniques .
Types of Reactions:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in click chemistry, where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as triphenylphosphine.
Common Reagents and Conditions:
Azidation Reagents: Sodium azide or other azidation agents.
Reducing Agents: Triphenylphosphine for reduction reactions.
Major Products:
Triazoles: Formed from click chemistry reactions.
科学的研究の応用
UDP-4-Azido-4-deoxy-D-glucose is extensively used in scientific research due to its unique properties:
Glycobiology: It is used as a metabolic chemical reporter to study glycosylation processes and glycan structures.
Cancer Research: It helps in visualizing and identifying glycoproteins involved in cancer metastasis.
Immune Response Modulation: It is used to study immune recognition and response mechanisms.
Protein Stability and Cell-Cell Interactions: It aids in understanding the role of glycosylation in protein stability and cell-cell interactions
作用機序
The mechanism of action of UDP-4-Azido-4-deoxy-D-glucose involves its incorporation into glycan structures by endogenous glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, such as click chemistry, enabling the visualization and identification of glycoproteins. This compound targets glycosylation pathways and is incorporated into glycoproteins, facilitating the study of their functions and interactions .
類似化合物との比較
2-Azido-2-deoxy-D-glucose: Another azido-modified sugar used in similar applications.
1-Azido-1-deoxy-beta-D-glucopyranoside: Used in click chemistry and glycosylation studies
Uniqueness: UDP-4-Azido-4-deoxy-D-glucose is unique due to its specific modification at the fourth position of the glucose moiety, which allows for targeted incorporation into glycan structures and subsequent bioorthogonal reactions. This specificity makes it a valuable tool in glycobiology and related research fields .
特性
分子式 |
C15H23N5O16P2 |
|---|---|
分子量 |
591.31 g/mol |
IUPAC名 |
[(3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O16P2/c16-19-18-8-9(23)5(3-21)34-14(11(8)25)35-38(30,31)36-37(28,29)32-4-6-10(24)12(26)13(33-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,28,29)(H,30,31)(H,17,22,27)/t5-,6-,8+,9-,10-,11-,12-,13-,14?/m1/s1 |
InChIキー |
KGLNOJUOGONQOZ-XRVRZVROSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)N=[N+]=[N-])O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


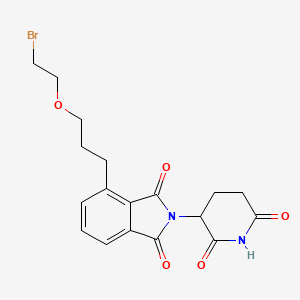
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
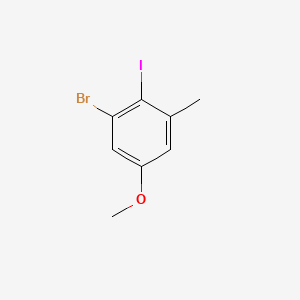
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
